molecular formula C10H7NO4 B590219 Xanthurenic Acid-d4 CAS No. 1329611-28-0

Xanthurenic Acid-d4

Cat. No.: B590219
CAS No.: 1329611-28-0
M. Wt: 209.193
InChI Key: FBZONXHGGPHHIY-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xanthurenic Acid-d4 is a deuterated form of xanthurenic acid, a metabolite in the kynurenine pathway, which is derived from the metabolism of tryptophan. This compound is of significant interest due to its role in various biological processes, including neurotransmission and neuroprotection. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and the effects of xanthurenic acid in biological systems.

Mechanism of Action

Target of Action

Xanthurenic Acid-d4 (XA) primarily targets brain neurons, specifically a G-protein-coupled receptor (GPCR) localized exclusively in these neurons . This receptor exhibits Ca2±dependent dendritic release and specific electrophysiological responses .

Mode of Action

XA interacts with its target GPCR in brain neurons, leading to the release of calcium ions (Ca2+) and specific electrophysiological responses . This interaction suggests a role for XA in brain intercellular signaling . XA stimulates cerebral dopamine (DA) release, contrary to its structural analog, kynurenic acid (KYNA) .

Biochemical Pathways

XA is an intermediate of the kynurenine pathway (KP), synthesized in the brain from dietary or microbial tryptophan . Its precursor, 3-hydroxykynurenine (3-HK), comes from the metabolism of kynurenine via kynurenine monooxygenase (KMO), which governs the balance between KYNA and XA . The KYNA/XA ratio could be fundamental in the regulation of brain glutamate and DA release .

Pharmacokinetics

XA is synthesized in the brain from dietary or microbial tryptophan and crosses the blood-brain barrier through carrier-mediated transport . Peripheral administration of XA has been shown to enhance intra-cerebral XA concentrations .

Result of Action

The action of XA results in the stimulation of dopamine release in the brain . This effect is dose-dependent, with a four-fold increase in dopamine release observed in the presence of 20 µM XA . Repeated administrations of XA reduce the number of spontaneously firing dopaminergic neurons in the ventral tegmental area by 43% .

Action Environment

The action, efficacy, and stability of XA can be influenced by various environmental factors. For instance, the presence of XA in the brain comes from the local metabolism of tryptophan from the diet and gut microbiome . Therefore, dietary and microbial factors can influence the action of XA. Additionally, XA may represent a homeostatic signal between the periphery and several brain regions where XA accumulates easily after peripheral administration .

Biochemical Analysis

Biochemical Properties

Xanthurenic Acid-d4 interacts with various biomolecules. It is suspected to be an endogenous agonist for Group II metabotropic glutamate receptors . It also interacts with G protein-dependent XA-receptor, glutamate transporter, and metabotropic receptors .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the release of neurotransmitters such as dopamine . It also plays a role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to Group II metabotropic glutamate receptors and influences their activity . It also interacts with G protein-dependent XA-receptor, glutamate transporter, and metabotropic receptors .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that repeated administrations of this compound reduce the number of spontaneously firing dopaminergic neurons in the ventral tegmental area by 43% .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, peripheral administration of this compound has been shown to enhance intra-cerebral XA concentrations and induce a dose-dependent increase of dopamine release in the cortex and striatum .

Metabolic Pathways

This compound is involved in the kynurenine pathway . It is synthesized in the brain from dietary or microbial tryptophan . The balance between this compound and its precursor, 3-HK, is governed by the enzyme kynurenine monooxygenase (KMO) .

Transport and Distribution

This compound is transported and distributed within cells and tissues through carrier-mediated transport . It crosses the blood-brain barrier and accumulates in several brain regions .

Subcellular Localization

It is known that this compound is synthesized in the brain and can cross the blood-brain barrier .

Preparation Methods

Synthetic Routes and Reaction Conditions: Xanthurenic Acid-d4 can be synthesized through several chemical reactions involving chlorinated alkanes and diazoamines, followed by oxidation and carboxylation steps . The selection of appropriate solvents and reaction conditions is crucial to ensure the purity and yield of the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of stable isotope labeling techniques to incorporate deuterium atoms into the xanthurenic acid molecule. This process typically requires specialized equipment and conditions to achieve high levels of deuteration.

Chemical Reactions Analysis

Types of Reactions: Xanthurenic Acid-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of xanthurenic acid can lead to the formation of quinoline derivatives, while reduction can yield hydroquinoline compounds.

Scientific Research Applications

Xanthurenic Acid-d4 is widely used in scientific research due to its role in various biological processes. Some key applications include:

Comparison with Similar Compounds

  • Kynurenic acid
  • 3-Hydroxykynurenine
  • Quinolinic acid

Biological Activity

Xanthurenic acid-d4, a stable isotope of xanthurenic acid, is a compound derived from the metabolism of tryptophan through the kynurenine pathway. This article explores its biological activity, including its physiological roles, potential therapeutic applications, and implications in various health conditions based on diverse research findings.

Chemical Structure and Metabolism

Xanthurenic acid (4,8-dihydroxyquinoline-2-carboxylic acid) is synthesized from tryptophan via several intermediates, notably kynurenine and 3-hydroxykynurenine. The incorporation of deuterium in this compound provides a tool for tracing metabolic pathways and understanding its biological effects more precisely.

Biological Roles

1. Neurotransmission:
Xanthurenic acid is identified as a putative agonist for Group II metabotropic glutamate receptors (mGluRs), which are crucial for modulating neurotransmission in the central nervous system. This suggests a potential role in neuroprotective mechanisms and synaptic plasticity .

2. Immune Response:
Research indicates that xanthurenic acid may influence immune responses through its effects on the kynurenine pathway, which is implicated in inflammation and immune regulation. Elevated levels of this metabolite have been associated with various inflammatory conditions .

3. Diabetes Risk:
A study highlighted the association between xanthurenic acid levels and the risk of developing type 2 diabetes (T2D). Higher baseline levels of tryptophan metabolites, including xanthurenic acid, were linked to increased T2D risk, suggesting its potential as a biomarker for metabolic disorders .

Case Study: Autism Spectrum Disorder

A metabolomic study involving children with autism spectrum disorder found that xanthurenic acid levels were significantly altered compared to age-matched controls. This study utilized a novel ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) method to quantify metabolites, revealing potential biomarkers for autism-related metabolic dysregulation .

Longitudinal Study on Kynurenine Pathway

Another longitudinal study examined the relationship between kynurenine pathway metabolites, including xanthurenic acid, and systemic inflammation markers. The findings indicated that alterations in these metabolites correlate with chronic inflammatory states, further emphasizing their relevance in disease pathology .

Data Tables

Table 1: Metabolite Analysis in Autism Spectrum Disorder Study

Analyte Retention Time (min) Linear Range (ng/mL) LOD (ng/mL) LOQ (ng/mL)
Methylguanidine0.630.9995840–800011.040
N-acetylarginine0.710.99982160–16,00012.0160
Inosine1.000.9998012–24001.112
Xanthurenic Acid 2.76 0.99879 12–2400 1.5 12
Indoxyl sulfate2.920.99977480–48,00015.8480

Implications for Future Research

The biological activity of this compound presents significant implications for understanding metabolic pathways and their roles in health and disease. Future research should focus on:

  • Mechanistic Studies: Elucidating the precise mechanisms by which xanthurenic acid influences neurotransmission and immune responses.
  • Clinical Trials: Investigating its potential as a therapeutic target or biomarker in metabolic diseases such as diabetes and neurodevelopmental disorders.
  • Metabolomic Profiling: Expanding metabolomic studies to include diverse populations to identify variations in xanthurenic acid levels related to specific health outcomes.

Properties

IUPAC Name

3,5,6,7-tetradeuterio-4,8-dihydroxyquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-7-3-1-2-5-8(13)4-6(10(14)15)11-9(5)7/h1-4,12H,(H,11,13)(H,14,15)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZONXHGGPHHIY-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=C(C(=C1[2H])O)N=C(C(=C2O)[2H])C(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.